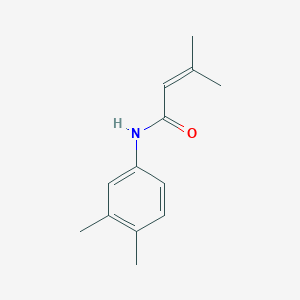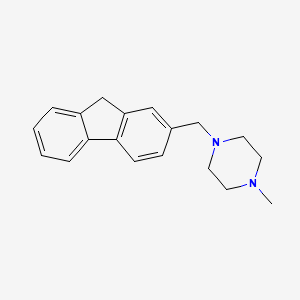![molecular formula C16H25NO2 B5216119 N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine](/img/structure/B5216119.png)
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine is an organic compound that belongs to the class of cyclohexanamines It is characterized by the presence of a cyclohexane ring bonded to an amine group, which is further substituted with a 2,3-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine typically involves the reaction of cyclohexanone with N-methylamine and 2,3-dimethoxybenzyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features, used in the synthesis of various pharmaceuticals.
Mescaline: A naturally occurring compound with psychoactive properties, structurally related to N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine.
2,5-Dimethoxyphenethylamine: Another related compound with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the cyclohexane ring, which may confer distinct pharmacological properties compared to its analogues
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-9-5-4-6-10-14)12-13-8-7-11-15(18-2)16(13)19-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUCKZHJZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B5216040.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)

![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![METHYL 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)BUTANOATE](/img/structure/B5216063.png)

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-{2-[2-(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B5216087.png)
![N,N-diethyl-2-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5216101.png)
![4-methoxy-2-[(3-methylpiperidin-1-yl)methyl]phenol](/img/structure/B5216108.png)
![3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole](/img/structure/B5216115.png)
![N-[2-(4-methylphenyl)propan-2-yl]-1-(3-morpholin-4-ylpropyl)-6-oxopiperidine-3-carboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)piperidin-4-yl]propanamide](/img/structure/B5216130.png)
![ethyl 2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5216141.png)
